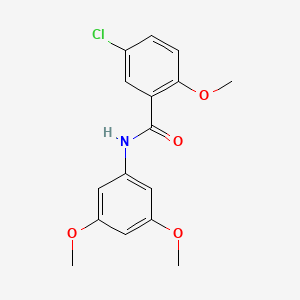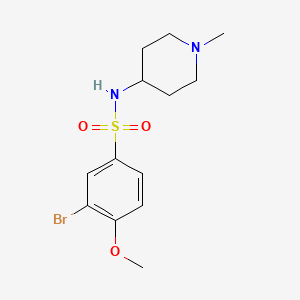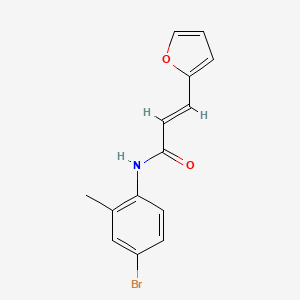
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide, also known as CDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
作用机制
The exact mechanism of action of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide is not fully understood, but it is believed to act on a variety of molecular targets in the body. One of the main targets of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide is the TRPV1 ion channel, which is involved in pain perception and inflammation. 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to inhibit the activity of TRPV1, which could explain its analgesic and anti-inflammatory effects. Additionally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to inhibit the activity of certain enzymes involved in cancer cell growth, which could explain its potential anti-cancer activity.
Biochemical and Physiological Effects
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to have a number of biochemical and physiological effects in the body. In animal studies, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to reduce pain and inflammation, suggesting that it could be used as a potential treatment for these conditions. Additionally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders. Finally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to inhibit the growth of certain cancer cell lines, suggesting that it could be used as a potential chemotherapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide in lab experiments is its well-established synthesis method, which allows for the production of high yields of pure compound. Additionally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been extensively studied in the literature, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide in lab experiments. For example, its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has not yet been tested in clinical trials, which means that its potential efficacy and safety in humans is still unknown.
未来方向
There are many potential future directions for research on 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide. One area of interest is the development of new painkillers based on the structure of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide, which could lead to the development of new treatments for neurological disorders and cancer. Finally, clinical trials are needed to determine the safety and efficacy of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its well-established synthesis method, diverse biological activities, and potential therapeutic applications make it an attractive candidate for further study. While there are still many unanswered questions about its mechanism of action and potential applications, research on 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide holds promise for the development of new treatments for a variety of conditions.
合成方法
The synthesis of 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 3,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high yields of pure 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide.
科学研究应用
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to exhibit potent analgesic and anti-inflammatory activities, making it a promising candidate for the development of new painkillers. In neuroscience, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy. In cancer research, 5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide has been found to inhibit the growth of certain cancer cell lines, suggesting that it could be used as a potential chemotherapeutic agent.
属性
IUPAC Name |
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-7-11(8-13(9-12)21-2)18-16(19)14-6-10(17)4-5-15(14)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIVCKVLIWWVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dimethoxyphenyl)-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)

![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)





![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)

![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)